molecular formula C21H28N8O3 B11680480 N-{4-[(1E)-N-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)ethanehydrazonoyl]phenyl}acetamide

N-{4-[(1E)-N-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)ethanehydrazonoyl]phenyl}acetamide

Cat. No.: B11680480
M. Wt: 440.5 g/mol
InChI Key: JVOGUBLNMCVVIU-CVKSISIWSA-N
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Description

N-{4-[(1E)-N-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)ethanehydrazonoyl]phenyl}acetamide is a complex organic compound that features a triazine ring and morpholine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1E)-N-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)ethanehydrazonoyl]phenyl}acetamide typically involves multiple steps. One common method involves the reaction of 4,6-dimorpholino-1,3,5-triazine with ethanehydrazonoyl chloride, followed by coupling with 4-acetamidophenylamine. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1E)-N-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)ethanehydrazonoyl]phenyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-{4-[(1E)-N-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)ethanehydrazonoyl]phenyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(1E)-N-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)ethanehydrazonoyl]phenyl}acetamide involves its interaction with specific molecular targets. For instance, it inhibits the activity of PI3K and mTOR by binding to their active sites, thereby blocking their signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(1E)-N-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)ethanehydrazonoyl]phenyl}acetamide is unique due to its combination of a triazine ring and morpholine groups, which confer specific chemical properties and biological activities. Its ability to inhibit key enzymes involved in cancer cell proliferation sets it apart from other similar compounds .

Properties

Molecular Formula

C21H28N8O3

Molecular Weight

440.5 g/mol

IUPAC Name

N-[4-[(E)-N-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-C-methylcarbonimidoyl]phenyl]acetamide

InChI

InChI=1S/C21H28N8O3/c1-15(17-3-5-18(6-4-17)22-16(2)30)26-27-19-23-20(28-7-11-31-12-8-28)25-21(24-19)29-9-13-32-14-10-29/h3-6H,7-14H2,1-2H3,(H,22,30)(H,23,24,25,27)/b26-15+

InChI Key

JVOGUBLNMCVVIU-CVKSISIWSA-N

Isomeric SMILES

C/C(=N\NC1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3)/C4=CC=C(C=C4)NC(=O)C

Canonical SMILES

CC(=NNC1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3)C4=CC=C(C=C4)NC(=O)C

Origin of Product

United States

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